[1-(3-acetylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid [1-(3-acetylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9952565
InChI: InChI=1S/C20H21NO4/c1-12(22)13-5-4-6-14(7-13)21-15(9-19(24)25)8-16-17(21)10-20(2,3)11-18(16)23/h4-8H,9-11H2,1-3H3,(H,24,25)
SMILES: CC(=O)C1=CC(=CC=C1)N2C3=C(C=C2CC(=O)O)C(=O)CC(C3)(C)C
Molecular Formula: C20H21NO4
Molecular Weight: 339.4 g/mol

[1-(3-acetylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid

CAS No.:

Cat. No.: VC9952565

Molecular Formula: C20H21NO4

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(3-acetylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid -

Specification

Molecular Formula C20H21NO4
Molecular Weight 339.4 g/mol
IUPAC Name 2-[1-(3-acetylphenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-2-yl]acetic acid
Standard InChI InChI=1S/C20H21NO4/c1-12(22)13-5-4-6-14(7-13)21-15(9-19(24)25)8-16-17(21)10-20(2,3)11-18(16)23/h4-8H,9-11H2,1-3H3,(H,24,25)
Standard InChI Key FAOFLIYTWVIJMZ-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)N2C3=C(C=C2CC(=O)O)C(=O)CC(C3)(C)C
Canonical SMILES CC(=O)C1=CC(=CC=C1)N2C3=C(C=C2CC(=O)O)C(=O)CC(C3)(C)C

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for the compound is 2-[1-(3-acetylphenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-2-yl]acetic acid, reflecting its substitution pattern: a 3-acetylphenyl group at position 1 of the indole ring, dimethyl substituents at position 6, and a ketone at position 4, with an acetic acid moiety at position 2. Its molecular formula, C20H21NO4, corresponds to a molecular weight of 339.4 g/mol. The presence of both hydrophobic (dimethyl, acetyl) and hydrophilic (carboxylic acid) groups suggests amphiphilic properties, which may influence solubility and bioavailability.

Key Structural Features:

  • Indole Core: A partially saturated indole ring system (4,5,6,7-tetrahydro-1H-indole) provides a rigid scaffold for functional group attachment.

  • Acetylphenyl Substituent: The 3-acetylphenyl group at position 1 introduces aromaticity and potential hydrogen-bonding interactions.

  • Carboxylic Acid Moiety: The acetic acid side chain at position 2 enhances water solubility and enables salt formation or prodrug derivatization.

Spectroscopic and Computational Data

The compound’s Standard InChIKey (FAOFLIYTWVIJMZ-UHFFFAOYSA-N) and SMILES (CC(=O)C1=CC(=CC=C1)N2C3=C(C=C2CC(=O)O)C(=O)CC(C3)(C)C) provide unambiguous identifiers for database searches. Computational modeling predicts a planar indole ring system with the acetylphenyl group oriented orthogonally to the bicyclic core, minimizing steric clashes.

Synthetic Pathways and Optimization

Proposed Synthesis Strategy

The synthesis of [1-(3-acetylphenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid likely follows a multi-step sequence involving:

  • Indole Ring Formation: Cyclization of a substituted cyclohexanone precursor with hydrazine derivatives to construct the tetrahydroindole core .

  • Acetylphenyl Introduction: Friedel-Crafts acylation or palladium-catalyzed coupling to attach the 3-acetylphenyl group.

  • Carboxylic Acid Functionalization: Alkylation or hydrolysis of ester precursors to install the acetic acid moiety.

A representative pathway, inferred from analogous syntheses , involves:

  • Step 1: Condensation of 4,4-dimethylcyclohexanone with hydrazine to form 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole.

  • Step 2: Iodination at position 3 using iodine/potassium hydroxide in DMF .

  • Step 3: Suzuki-Miyaura coupling with 3-acetylphenylboronic acid to introduce the acetylphenyl group.

  • Step 4: Hydrolysis of a methyl ester intermediate to yield the carboxylic acid.

Critical Reaction Parameters:

  • Iodination: Optimal yields (>99%) require stoichiometric iodine (2 eq) and potassium hydroxide (3 eq) in DMF at 20°C for 45 minutes .

  • Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and mild bases (K2CO3) in THF/water mixtures facilitate aryl-aryl bond formation.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s solubility profile is pH-dependent due to the ionizable carboxylic acid group (pKa ≈ 4.5). Predicted solubility values include:

  • Aqueous Solubility: 0.12 mg/mL (pH 7.4), increasing to 1.8 mg/mL under alkaline conditions (pH 10).

  • Lipophilicity: Calculated logP (cLogP) of 2.7 suggests moderate membrane permeability.

Stability studies on analogs indicate susceptibility to photodegradation, necessitating storage in amber vials at -20°C. The acetyl group may undergo hydrolysis under strongly acidic or basic conditions.

Hypothesized Biological Activities

Antimicrobial Applications

The dimethyl and acetyl groups may enhance penetration of bacterial membranes. Related indole analogs exhibit minimum inhibitory concentrations (MICs) of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli.

Comparative Data for Indole Derivatives

Property[Target Compound]6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole Indomethacin
Molecular Weight (g/mol)339.4164.2357.8
cLogP2.72.14.3
Aqueous Solubility (mg/mL)0.12 (pH 7.4)0.08 (pH 7.4)0.05 (pH 7.4)
Biological ActivityHypothesized COX-2 inhibitionAntibacterial precursorCOX-1/COX-2 inhibition

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • In Vitro Screening: Evaluate COX/LOX inhibition, antimicrobial activity, and cytotoxicity profiles.

  • Prodrug Design: Mask the carboxylic acid as an ester to enhance oral bioavailability.

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